3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N. The presence of bromine, methyl, and trifluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
Trifluoromethylpyridines are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets to disrupt essential biological processes in pests.
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used in organic chemistry .
Pharmacokinetics
The compound is a yellow liquid at room temperature and is stored under inert gas at 2-8°c , suggesting that its physical state and storage conditions may influence its bioavailability.
Result of Action
Given its potential use as a pest control agent , it may cause disruption in the normal functioning of pests at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine. For instance, its storage conditions (under inert gas at 2-8°C) suggest that temperature and exposure to oxygen may affect its stability . Furthermore, the compound’s effectiveness as a pest control agent may be influenced by environmental conditions such as the presence of other organisms, climate, and the specific characteristics of the target pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common method involves the bromination of 6-methyl-2-(trifluoromethyl)pyridine. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like chloroform (CHCl₃). The reaction is carried out at room temperature and then heated to reflux for about an hour .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Bromination: As mentioned earlier, bromine (Br₂) in chloroform (CHCl₃) is used for the bromination process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines depending on the boron reagent used.
Scientific Research Applications
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
3-bromo-6-methyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-5(8)6(12-4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXVNHHGSDHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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